2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Description
Historical Context and Discovery
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS 51072-64-1) emerged as a compound of interest in the late 20th century, driven by advancements in sulfonyl chloride chemistry. Early synthetic routes focused on modifying benzene derivatives through halogenation and sulfonation. A pivotal development occurred in 2008 with the publication of a patent (CN101407474A) detailing a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde, involving bromination and subsequent sulfonyl chloride formation. This method highlighted the compound’s utility as an intermediate in pharmaceutical and agrochemical research, particularly for constructing sulfonamide derivatives.
The compound’s structural complexity—combining bromine, methoxy groups, and a sulfonyl chloride moiety—reflects broader trends in organosulfur chemistry, where tailored substituents enable precise modulation of reactivity and biological activity. Its discovery aligns with the growing demand for functionalized aromatics in drug discovery pipelines.
Nomenclature and Structural Classification
The systematic IUPAC name, 4-bromo-2,5-dimethoxybenzenesulfonyl chloride , derives from its benzene ring substituents:
- A bromo group at position 4.
- Methoxy groups at positions 2 and 5.
- A sulfonyl chloride (-SO₂Cl) at position 1.
Molecular Formula : C₈H₈BrClO₄S
Molecular Weight : 315.57 g/mol.
Structural Features:
- Aromatic Core : A benzene ring with electron-donating methoxy groups and an electron-withdrawing sulfonyl chloride group, creating a polarized electronic environment.
- Stereoelectronic Effects : The sulfonyl chloride’s electrophilic sulfur atom facilitates nucleophilic substitution, while bromine enhances halogen-bonding potential.
Table 1: Key Structural and Physical Properties
Position in Organosulfur Chemistry
As a sulfonyl chloride, this compound belongs to a class of organosulfur reagents critical for forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Key roles include:
- Electrophilic Reactivity : The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic acyl substitution with amines, alcohols, and thiols, enabling diverse functionalizations.
- Directed Functionalization : Methoxy groups act as ortho/para-directing substituents, influencing regioselectivity in further aromatic substitutions.
Comparative Analysis with Related Compounds :
Overview of Benzenesulfonyl Chloride Derivatives
Benzenesulfonyl chlorides serve as foundational building blocks in synthetic chemistry. Derivatives like this compound are prized for their:
- Synthetic Versatility : Used in peptide synthesis, polymer chemistry, and covalent inhibitor design.
- Biological Relevance : Sulfonamide derivatives exhibit antimicrobial, antiviral, and enzyme-inhibitory properties.
Table 2: Applications of Selected Derivatives
Properties
IUPAC Name |
2-bromo-4,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLMSQDINTCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407104 | |
| Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-64-1 | |
| Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination and Sulfonation Strategies
The synthesis of brominated dimethoxybenzene derivatives often involves sequential functionalization. For example:
- Electrophilic bromination of 3,4-dimethoxytoluene under reflux with bromate/bromide salts in non-polar solvents (e.g., CCl₄) enables selective aromatic ring bromination.
- Subsequent radical bromination at the benzylic position using initiators like dibenzoyl peroxide (BPO) and sulfuric acid yields dibrominated products.
Key Reaction Parameters
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (sulfonation); 25°C (chlorination) | Prevents over-sulfonation |
| Solvent | Dichloromethane or CCl₄ | Enhances selectivity |
| Stoichiometry | 1.2 eq HSO₃Cl, 1.5 eq PCl₅ | Ensures complete conversion |
| Reaction Time | 4–6 hours (sulfonation); 2 hours (chlorination) | Balances efficiency/degradation |
Purification and Characterization
- Purification : Recrystallization from dichloromethane/hexane (1:3) yields >95% purity.
- Analytical Validation :
Challenges and Alternatives
- Steric Hindrance : Methoxy groups at positions 4 and 5 may slow sulfonation.
- Alternative Routes :
- Direct sulfonation of pre-brominated dimethoxybenzene precursors.
- Use of flow chemistry for controlled exotherm management.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the bromine and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bromine: For bromination reactions.
Sulfonyl Chloride: For introducing the sulfonyl chloride group.
Nucleophiles: Such as amines for nucleophilic substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzene derivatives and sulfonamide compounds .
Scientific Research Applications
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with its closest structural analog, 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride , and highlights key differences:
Key Observations:
- In contrast, the dichloro analog’s electron-withdrawing Cl groups reduce ring electron density, favoring different reaction pathways.
- Molecular Weight : The dichloro compound has a higher molecular weight due to additional chlorine atoms.
Dimethoxy Derivative
- Nucleophilic Substitution : Reacts efficiently with amines (e.g., benzylamine, fluorobenzylamine) to form sulfonamides, achieving yields of 82–90% .
- Suzuki Coupling : Serves as a precursor for cross-coupling reactions with boronic acids to construct biaryl systems .
Dichloro Derivative
Comparative Reactivity
- The electron-donating methoxy groups in the dimethoxy compound likely accelerate nucleophilic aromatic substitution compared to the electron-poor dichloro analog.
Biological Activity
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a bromine atom, two methoxy groups, and a sulfonyl chloride functional group attached to a benzene ring. This compound has garnered attention in organic synthesis and medicinal chemistry, particularly as an intermediate in the production of more complex organic molecules and pharmaceuticals. Its biological activity, while not extensively documented, suggests potential interactions with various biological targets through electrophilic mechanisms.
- Molecular Formula : C₈H₈BrClO₄S
- Molecular Weight : 315.57 g/mol
The compound's reactivity is primarily attributed to its electrophilic aromatic substitution capabilities, facilitated by the sulfonyl chloride group. This property allows it to interact with nucleophiles, forming various derivatives that may exhibit biological activity.
The primary mechanism of action for this compound involves:
- Electrophilic Aromatic Substitution : The sulfonyl chloride group acts as an excellent electrophile, enabling reactions with nucleophiles such as amines and alcohols. These reactions can lead to the formation of biologically active compounds.
Case Studies and Research Findings
- Nucleophilic Substitution with Fluorobenzylamine :
-
Synthesis of Derivatives :
- The compound has been utilized in synthesizing N-benzyl derivatives that have shown potential anti-tumor effects by inhibiting specific kinases involved in cancer progression. This highlights the compound's utility in drug development targeting cancer therapies.
-
Biochemical Assays :
- As a probe in biochemical assays, this compound has been employed to study enzyme activities, suggesting its role in elucidating enzyme mechanisms and interactions within metabolic pathways.
Applications
The applications of this compound extend across various fields:
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
- Medicinal Chemistry : Its derivatives are explored for their potential therapeutic effects against diseases such as cancer and metabolic disorders.
- Industrial Use : The compound is also utilized in producing specialty chemicals and materials.
Data Table: Biological Activity Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with high purity?
- Methodological Answer : A common approach involves sulfonation of 4,5-dimethoxybenzene using chlorosulfonic acid, followed by bromination at the ortho position. Key steps include:
- Sulfonation : React 4,5-dimethoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
- Bromination : Introduce bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselective bromination.
- Chlorination : Treat the sulfonic acid with PCl₅ or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
- Purification : Use cold ether recrystallization or silica-gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~7.0–7.5 ppm). Bromine’s deshielding effect will split signals predictably.
- IR Spectroscopy : Confirm sulfonyl chloride groups (S=O stretching at 1370–1350 cm⁻¹ and 1170–1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Look for molecular ion peaks [M]⁺ at m/z ~308 (calculated for C₈H₇BrClO₄S).
- Elemental Analysis : Validate C, H, S, and Cl content within ±0.3% of theoretical values.
Q. What safety protocols are essential when handling this sulfonyl chloride?
- Methodological Answer :
- PPE : Use nitrile gloves (tested for chemical resistance), sealed goggles, and a lab coat.
- Ventilation : Work in a fume hood to avoid inhalation of toxic fumes.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
- Storage : Keep in a desiccator at 2–8°C, away from moisture and amines to prevent hydrolysis or sulfonamide formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of sulfonyl chlorides in nucleophilic substitutions?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:
- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) using stopped-flow techniques.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers from the bromine and methoxy substituents.
- Isolation of Intermediates : Use low-temperature NMR to trap and characterize unstable intermediates (e.g., sulfonate esters).
Q. What experimental strategies optimize crystallographic analysis of derivatives from this compound?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with dichloromethane/hexane mixtures. The bromine atom enhances heavy-atom effects for phasing.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to resolve high-resolution structures.
- Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and disorder modeling. Validate with R₁ < 5% and wR₂ < 12% .
Q. How does the steric and electronic profile of this compound influence its utility in multi-step organic syntheses?
- Methodological Answer :
- Steric Effects : The bromine atom hinders nucleophilic attack at the adjacent position, directing reactivity to the sulfonyl group.
- Electronic Effects : Methoxy groups donate electron density, stabilizing the sulfonyl chloride against hydrolysis but activating the benzene ring for electrophilic substitutions.
- Case Study : In peptide coupling, this reagent selectively sulfonates primary amines over alcohols due to its electrophilicity. Monitor competing pathways by quenching aliquots and analyzing via LC-MS.
Data Contradiction Analysis
Q. Why do some studies report instability in sulfonyl chloride derivatives under basic conditions, while others observe stability?
- Methodological Answer : Contradictions stem from:
- pH Sensitivity : Hydrolysis accelerates above pH 7. Use buffered conditions (pH 4–6) during reactions.
- Solvent Choice : Aprotic solvents (e.g., THF) stabilize sulfonyl chlorides; protic solvents (e.g., MeOH) promote degradation.
- Validation : Conduct stability assays via ¹H NMR in D₂O/CDCl₃ mixtures to track hydrolysis kinetics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
